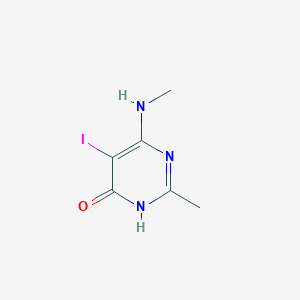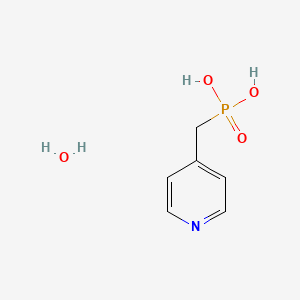
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
Descripción general
Descripción
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol, also known as N,2-Dimethyl-6-hydroxy-5-iodopyrimidin-4-amine, is a chemical compound with the molecular formula C6H8IN3O . It has a molecular weight of 265.05169 .
Molecular Structure Analysis
The molecular structure of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with an iodine atom at the 5th position, a methyl group at the 2nd position, and a methylamino group at the 6th position .Aplicaciones Científicas De Investigación
Microwave Assisted Reactions
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol has been utilized in microwave-assisted tandem Heck-Sonogashira cross-coupling reactions. This process generates novel 5-enynyl substituted pyrimidines, which can be transformed into functionalized pyrido[2,3-d]pyrimidines through a silver-catalyzed cyclization reaction (Liu et al., 2014).
Inhibitor Synthesis
The compound has been found effective as an inhibitor of thymidylate synthetase, a key enzyme in DNA synthesis. It has shown to bind to dihydrofolic reductase about as well as the substrate, dihydrofolate, and is synthesized from commercially available materials (Baker & Santi, 1965).
Anticancer and Anti-Inflammatory Agents
It's involved in the synthesis of novel pyrazolopyrimidines derivatives, which have been evaluated for their cytotoxic and anti-5-lipoxygenase inhibition activities, showing potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Novel Pyrimidinones Synthesis
The synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones has been described, which have potential as pharmaceuticals or agrochemicals due to their inherent biological activity (Craciun et al., 1998).
Food-Borne Carcinogen Synthesis
This compound plays a role in the synthesis of food-borne carcinogens, like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, by providing an easy method for its synthesis (Bavetta et al., 1997).
Direcciones Futuras
Propiedades
IUPAC Name |
5-iodo-2-methyl-4-(methylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZVGGHTNYVXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)I)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)


![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417730.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)
![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)


![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)



![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)
![3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1417747.png)